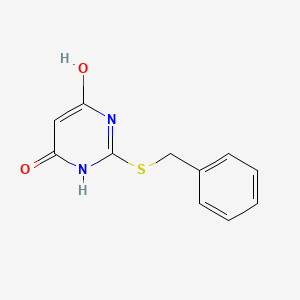

2-(Benzylthio)pyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-9-6-10(15)13-11(12-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISFVUWGZBCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Heterocycles in Advanced Organic and Medicinal Chemistry Research

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. wjarr.comresearchgate.net Its paramount importance stems from its presence at the core of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA, the molecules that carry the genetic code for all known life. ignited.inwikipedia.org This biological ubiquity has made the pyrimidine scaffold a focal point for chemists and biologists for over a century, with initial investigations dating back to the late 19th century. numberanalytics.comnih.gov

The versatility of the pyrimidine core allows for functionalization at various positions, leading to a diverse range of chemical properties and biological activities. numberanalytics.com This has enabled the development of a multitude of synthetic pyrimidine derivatives with a wide spectrum of pharmacological applications. wjarr.comnih.govorientjchem.org These include antiviral agents like zidovudine (B1683550) (AZT) and fluorinated pyrimidines such as 5-fluorouracil, a key anticancer drug. numberanalytics.comnih.gov Furthermore, pyrimidine derivatives have been successfully developed as antibacterial, antifungal, anti-inflammatory, cardiovascular, and central nervous system-acting drugs. ignited.inignited.in The inherent ability of the pyrimidine structure to interact with various biological targets through hydrogen bonding, pi-stacking, and coordination has solidified its status as a "privileged scaffold" in medicinal chemistry. nih.gov

Beyond medicine, pyrimidine derivatives are integral to agrochemicals and materials science. ignited.inwjahr.com Their unique electronic and structural properties are harnessed in the creation of functional dyes, photographic materials, and other advanced materials. The continued exploration of pyrimidine chemistry promises to yield novel compounds with tailored properties for a wide range of applications.

Evolution and Research Trajectories of Thiopyrimidine Derivatives

The introduction of a sulfur atom into the pyrimidine (B1678525) ring, creating thiopyrimidine derivatives, represents a significant and fruitful direction in heterocyclic chemistry. nih.gov The investigation of thiopyrimidines began as early as the 19th century and has since evolved into a major field of study. nih.gov The replacement of an oxygen atom (as in uracil) with a sulfur atom to form a thiouracil, or the introduction of a thioether group, dramatically alters the electronic properties, reactivity, and biological profile of the parent pyrimidine. nih.gov

One of the most studied classes is the 2-thiopyrimidines, also known as 2-mercaptopyrimidines. jetir.orgtandfonline.com These compounds and their derivatives have garnered significant attention for their broad range of biological activities, including anticancer, anti-HIV, antitubercular, and anti-inflammatory properties. jetir.orgresearchgate.net The presence of the sulfur atom provides an additional site for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. nih.gov For instance, the thiol group can be readily alkylated to produce a variety of S-substituted derivatives, a common strategy to modulate lipophilicity and target engagement.

Research has shown that the 2-thiopyrimidine moiety is often crucial for the observed biological effect. nih.gov Synthetic methodologies for accessing thiopyrimidines are well-established and varied, often involving the condensation of a β-dicarbonyl compound or its equivalent with thiourea (B124793). jetir.orgtandfonline.com Modern approaches, including microwave-assisted and one-pot syntheses, have made the generation of these derivatives more efficient, facilitating their exploration in drug discovery programs. jetir.orgtandfonline.com The ongoing research into thiopyrimidines continues to uncover novel structures with potent and selective biological activities, highlighting the enduring importance of this subclass of pyrimidine derivatives. nih.govresearchgate.net

Structural Context and Rationale for Investigating 2 Benzylthio Pyrimidine 4,6 Diol Analogues

Strategic Approaches to the 2-Thiopyrimidine Core Synthesis

The construction of the 2-thiopyrimidine core is the foundational step in the synthesis of the target compound. This is typically achieved through cyclocondensation reactions that bring together a three-carbon component with a nitrogen-carbon-nitrogen (N-C-N) unit.

The principal and most established method for synthesizing the 2-thiopyrimidine ring system involves the condensation of thiourea (B124793) with a β-dicarbonyl compound. wikipedia.org For the synthesis of the pyrimidine-4,6-diol core, a malonic acid derivative, such as diethyl malonate, is commonly used. The reaction with thiourea under basic conditions, often with a sodium alkoxide catalyst, leads to the formation of 2-thiobarbituric acid. google.com This product exists in equilibrium with its tautomeric form, 2-mercaptopyrimidine-4,6-diol (B8817847) (also known as 2-thiouracil-4,6-diol).

A related and powerful multicomponent approach is the Biginelli reaction, which can also be adapted for the synthesis of dihydropyrimidine (B8664642) thiones. wikipedia.org More direct routes to S-alkylated pyrimidines circumvent the need for isolating the intermediate thio-analogue. One such strategy is the one-pot condensation of an S-alkylisothiourea with a β-ketoester, which directly yields a 4-pyrimidone-2-thioether. nih.gov This method is advantageous as it can prevent the over-alkylation that sometimes occurs in the sequential two-step process of condensation followed by alkylation. nih.gov

Table 1: Comparison of Condensation Strategies for 2-Thiopyrimidine Core

| Method | Reactants | Product Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Condensation | Thiourea + Malonic Acid Ester | 2-Thiobarbituric Acid | Well-established, readily available starting materials. | Two-step process if S-alkylation is desired. |

| Direct Condensation | S-Alkylisothiourea + β-Ketoester | 4-Pyrimidone-2-thioether | One-pot synthesis, avoids over-alkylation. nih.gov | May require harsher conditions, potential for S-alkylisothiourea degradation. nih.gov |

The cyclization process is a key step in forming the stable six-membered pyrimidine ring. In the reaction between diethyl malonate and thiourea, the mechanism involves the initial formation of an intermediate adduct, followed by an intramolecular cyclization with the elimination of two molecules of ethanol (B145695) to yield the heterocyclic system. google.com

A general synthesis pathway starts with diethyl malonate, which can be nitrated before cyclization. The resulting diethyl 2-nitromalonate is then cyclized with thiourea in the presence of a base like sodium ethoxide. google.com The acidic workup precipitates the cyclized product, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. google.com This versatile intermediate contains the core pyrimidine-4,6-diol structure, ready for further functionalization.

Introduction and Functionalization of the Benzylthio Moiety

Once the 2-thiopyrimidine core is assembled, the benzylthio group is introduced at the sulfur atom. This is typically accomplished through an S-alkylation reaction.

The sulfur atom at the 2-position of the pyrimidine ring is a soft nucleophile, making it highly susceptible to alkylation. The synthesis of this compound is efficiently achieved by reacting 2-thiobarbituric acid (the product of the condensation described in 2.1.1) with a benzyl halide, such as benzyl chloride. researchgate.net This reaction is typically carried out under basic conditions, which deprotonate the thiol group (in the 2-mercaptopyrimidine-4,6-diol tautomer) to form a more potent thiolate nucleophile. The thiolate then attacks the electrophilic benzylic carbon, displacing the halide and forming the C-S bond of the desired benzylthio ether. researchgate.netscirp.org

This S-alkylation strategy is a general and widely applicable method for functionalizing 2-thiopyrimidines and related heterocyclic thiols. nih.govscirp.org

The S-alkylation reaction is a classic example of a nucleophilic substitution reaction. A variety of benzyl halides and other electrophiles can be employed to introduce diverse substituents at the sulfur atom.

A typical procedure involves preparing the 2-thiopyrimidine derivative and reacting it with an alkylating agent in a suitable solvent. For instance, 2-thiobarbituric acid can be reacted with benzyl chloride in a basic medium to furnish 2-benzylthiobarbituric acid, a tautomer of the target compound. researchgate.net Similarly, S-alkylation of 2-mercaptobenzimidazole (B194830) derivatives with functionalized alkyl halides proceeds smoothly in the presence of a base like sodium hydroxide (B78521) in an ethanol-water mixture. scirp.org The choice of base and solvent can be optimized to improve yields and reaction times. For example, in the synthesis of related benzimidazole (B57391) derivatives, potassium carbonate in DMF is also an effective system for promoting alkylation. scirp.org

Table 2: Examples of S-Alkylation Reactions

| Substrate | Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Thiobarbituric Acid | Benzyl Chloride | Basic Condition | 2-Benzylthiobarbituric Acid | researchgate.net |

| 2-Mercaptobenzimidazole | Alkyl Halides | NaOH / Ethanol-Water | 2-((Alkyl)thio)-1H-benzimidazole | scirp.org |

| 2-Mercapto-4,6-dihydroxy-5-nitropyrimidine | Dimethyl Sulfate | - | 2-Methylthio-4,6-dihydroxy-5-nitropyrimidine | google.com |

Regioselective Functionalization of the Pyrimidine-4,6-diol Scaffold

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is enhanced by the presence of multiple nitrogen atoms and electronegative substituents. wikipedia.org This electron deficiency makes the carbon atoms at positions 2, 4, and 6 particularly susceptible to nucleophilic attack, while electrophilic substitution is generally more difficult and tends to occur at the 5-position. wikipedia.org

A powerful strategy for the regioselective functionalization of the pyrimidine-4,6-diol scaffold involves converting the hydroxyl groups into better leaving groups. For example, treatment of the diol (or its tautomeric dione (B5365651) form) with excess phosphorus oxychloride (POCl₃) replaces the hydroxyl groups with chlorine atoms, yielding a 2-substituted-4,6-dichloropyrimidine. google.comresearchgate.net These chloro-substituents are excellent leaving groups and can be readily displaced by a wide range of nucleophiles, such as amines, in a regioselective manner. researchgate.net Studies on the reaction of 2,4-dichloropyrimidines with nucleophiles have shown that substitution often occurs preferentially at the C-4 position. researchgate.net

For more subtle and highly selective transformations, modern organometallic methods have been developed. Regioselective magnesiation using hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for the direct functionalization of the pyrimidine ring at specific positions by creating a magnesiated intermediate, which can then be trapped with various electrophiles. nih.gov This approach offers a high degree of control over the site of functionalization, enabling the synthesis of complex, highly substituted pyrimidine derivatives. nih.gov

Modern Synthetic Principles and Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and synthetic chemistry. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to various steps in pyrimidine synthesis, including cyclocondensation and multi-component reactions. globalresearchonline.netbeilstein-journals.org For instance, MCRs to produce fused pyrimidine systems show significantly better yields and shorter reaction times under microwave irradiation. globalresearchonline.net

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. rasayanjournal.co.in By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste and simplify product purification. Techniques such as mechanical grinding ("grindstone chemistry") have been employed for the synthesis and modification of pyrimidine derivatives, proving to be mild, efficient, and eco-friendly. researchgate.netmdpi.com These solventless approaches are particularly effective for reactions like condensation and iodination of the pyrimidine ring. mdpi.comresearchgate.net

| Reaction Type | Technique | Advantages | Typical Time Reduction | Reference |

| Multi-component Synthesis | Microwave Irradiation | Higher yields, shorter reaction times, fewer side-products | Hours to Minutes | globalresearchonline.netbeilstein-journals.org |

| Pyridazine Synthesis | Microwave Irradiation (Solvent-Free) | High yields, recyclable catalyst, operational simplicity | Not specified | nih.gov |

| Iodination of Pyrimidines | Mechanical Grinding (Solvent-Free) | Short reaction time (20-30 min), high yields (70-98%), eco-friendly | Not applicable | mdpi.com |

| Dihydropyrimidinone Synthesis | Grindstone Chemistry (Solvent-Free) | Mild conditions, high yields, eco-friendly | Not specified | researchgate.net |

Green chemistry principles are increasingly integral to the design of synthetic routes for complex molecules like this compound and its derivatives. rasayanjournal.co.in The goal is to minimize or eliminate the use and generation of hazardous substances. jmaterenvironsci.com

Key green approaches in pyrimidine synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or ethanol. nih.gov

Catalysis: Employing non-toxic, recyclable catalysts, such as naturally occurring organic acids (e.g., citric acid, tartaric acid) or solid-supported catalysts, to promote reactions efficiently. nih.govrasayanjournal.co.in

Atom Economy: Utilizing MCRs, which are inherently atom-economical as they incorporate the majority of reactant atoms into the final product, thus minimizing waste. jmaterenvironsci.com

Energy Efficiency: Adopting energy-efficient techniques like microwave and ultrasound irradiation, which reduce reaction times and energy consumption. rasayanjournal.co.innih.gov

Solvent-Free Conditions: Conducting reactions without a solvent medium, which simplifies workup procedures and reduces environmental impact. mdpi.com

These strategies collectively contribute to the development of sustainable synthetic pathways that are not only environmentally responsible but also often more cost-effective and efficient than traditional methods. rasayanjournal.co.inbenthamdirect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, researchers can map out the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its local electronic environment. For This compound , the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the benzyl group, and the hydroxyl groups.

Based on studies of similar 2-thiopyrimidine derivatives, the benzylic protons (–CH₂–) adjacent to the sulfur atom would likely appear as a singlet in the range of δ 4.0–4.5 ppm. The aromatic protons of the benzyl group would typically resonate as a multiplet between δ 7.2 and 7.5 ppm. The proton on the pyrimidine ring is anticipated to show a singlet at approximately δ 5.0-5.5 ppm. The hydroxyl protons (–OH) are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. In some cases, D₂O exchange is used to confirm these labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 5.0 - 5.5 | Singlet |

| Benzyl-CH₂ | 4.0 - 4.5 | Singlet |

| Aromatic-H (Benzyl) | 7.2 - 7.5 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in This compound will produce a distinct signal in the ¹³C NMR spectrum.

Drawing parallels from related pyrimidine structures, the carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. The carbon atom attached to the sulfur (C2) is anticipated to appear in the range of δ 160-170 ppm. The carbonyl carbons (C4 and C6) would likely be found further downfield, typically in the δ 165-180 ppm region. The carbon atom at the 5-position of the pyrimidine ring is expected around δ 80-90 ppm. The benzylic carbon (–CH₂–) is predicted to have a signal in the range of δ 35-45 ppm, while the aromatic carbons of the benzyl group would appear between δ 127 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | 160 - 170 |

| C4, C6 (Pyrimidine) | 165 - 180 |

| C5 (Pyrimidine) | 80 - 90 |

| Benzyl-CH₂ | 35 - 45 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For This compound , with a molecular formula of C₁₁H₁₀N₂O₂S, the expected monoisotopic mass is 234.0463 Da. nih.gov

HRMS analysis would involve ionizing the molecule and measuring its mass-to-charge ratio (m/z) with very high accuracy. The experimentally determined mass would be compared to the calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. Predicted data for various adducts that could be observed in an HRMS experiment are available. nih.gov For instance, the protonated molecule ([M+H]⁺) would have a predicted m/z of 235.05358. nih.gov

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 235.05358 |

| [M+Na]⁺ | 257.03552 |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

Currently, there is no publicly available crystal structure for This compound . However, if a suitable single crystal were obtained, X-ray diffraction analysis would provide unequivocal proof of its molecular structure. It would reveal the planarity of the pyrimidine ring, the orientation of the benzylthio group relative to the ring, and the intricate network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

In the IR spectrum of This compound , characteristic absorption bands would confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The C=O stretching vibrations of the pyrimidine-diol ring, which exists in tautomeric equilibrium with the pyrimidinone form, would likely appear as strong bands in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl group would be observed around 3000-3100 cm⁻¹, while the C-S stretching vibration is expected to be weaker and appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C=O (pyrimidine) | 1650 - 1700 |

| C=C, C=N (aromatic/pyrimidine) | 1450 - 1600 |

Biological Activity Spectrum and Mechanistic Investigations in Pre Clinical Research

Antimicrobial Research Applications

The pyrimidine (B1678525) core is a well-established pharmacophore in medicinal chemistry, and derivatives of 2-(benzylthio)pyrimidine have been explored for their ability to combat microbial pathogens.

Research has been conducted on a series of 2-(benzylthio)pyrimidine derivatives to assess their antibacterial properties. A study focused on the synthesis of new 2-(benzylthio)pyrimidines and evaluated their efficacy against multi-resistant strains of Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) researchgate.net. The findings from the screening of these compounds indicated that they possessed significant antibacterial activity against the tested microorganisms researchgate.net.

Another study on a related thiophenyl-pyrimidine derivative, designated F20, showed it to be a potent antibacterial agent, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) nih.gov. The activity against Gram-negative bacteria was less pronounced, a phenomenon attributed to the potential difficulty of the compound in penetrating the outer membrane of these bacteria nih.gov. Similarly, other research on different pyrimidine derivatives, such as 2,4-diamino-5-benzylpyrimidines, also noted higher activity against Gram-positive organisms like Staphylococcus aureus compared to Gram-negative ones nih.govdrugbank.com.

| Compound Class | Tested Gram-Positive Strains | Tested Gram-Negative Strains | Observed Activity | Reference |

|---|---|---|---|---|

| 2-(Benzylthio)pyrimidines | Staphylococcus aureus (multi-resistant) | Escherichia coli (multi-resistant) | Significant activity reported against tested strains. | researchgate.net |

| Thiophenyl-pyrimidine derivative (F20) | Staphylococcus aureus (including MRSA), Enterococcus faecium (VRE) | Escherichia coli, Pseudomonas aeruginosa | Stronger activity against Gram-positive strains than Gram-negative strains. | nih.gov |

While the direct antifungal activity of 2-(Benzylthio)pyrimidine-4,6-diol is not detailed in the available research, studies on structurally related pyrimidine compounds have shown promise. For instance, a novel pyrimidine-based chemical scaffold was identified through high-throughput screening and demonstrated broad-spectrum antifungal activity, including against the pathogenic mold Aspergillus fumigatus nih.gov. Another study synthesized a series of novel 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles which exhibited notable to excellent fungicidal activities against plant-pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum nih.gov. These findings suggest that the pyrimidine scaffold is a viable starting point for the development of antifungal agents, though specific data on this compound is lacking.

The mechanisms through which pyrimidine derivatives exert their antimicrobial effects are varied. For one thiophenyl-pyrimidine derivative, research suggests that its antibacterial action stems from the inhibition of bacterial cell division nih.gov. This is achieved by disrupting the polymerization of the FtsZ protein and inhibiting its GTPase activity, which are critical for forming the Z-ring during bacterial cytokinesis nih.gov. This mode of action is considered a promising avenue for developing new antibiotics to combat drug-resistant bacteria nih.gov.

In the context of antifungal action, a docking study of a fungicidal pyrimidine derivative suggested that it targets the β-tubulin protein in fungi nih.gov. The interaction involves the formation of hydrogen bonds and π-π stacking between the compound and amino acid residues of the protein, disrupting its function nih.gov. For another pyrimidine-based antifungal, the mechanism was linked to the disruption of endoplasmic reticulum (ER) function, which induces the unfolded protein response and inhibits the secretion of essential enzymes nih.gov.

Enzyme Inhibition Studies

The 2-(benzylthio)pyrimidine scaffold has been identified as a versatile backbone for designing inhibitors of crucial enzymes involved in human diseases.

The main protease (3CLpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a primary target for antiviral drug development nih.govnih.govresearchgate.net. While numerous small molecules have been investigated as inhibitors of this cysteine protease, the available research did not specifically identify this compound as an inhibitor of SARS-CoV 3CL protease nih.govrsc.org.

Significant research has focused on 2-(benzylthio)pyrimidine-based compounds as inhibitors of the DCN1-UBC12 protein-protein interaction nih.gov. DCN1 is a co-E3 ligase that activates cullin-RING ligases (CRLs) by promoting the transfer of the ubiquitin-like protein NEDD8 from the E2 enzyme UBC12 to a cullin subunit nih.govnih.gov. This process, known as neddylation, is vital for the activity of CRLs, which regulate the degradation of approximately 20% of cellular proteins and are implicated in various diseases nih.govnih.gov.

Structure-based optimization of the 2-(benzylthio)pyrimidine scaffold led to the development of potent and selective inhibitors of the DCN1-UBC12 interaction nih.gov. A lead compound, DN-2, was shown to specifically target DCN1 at both molecular and cellular levels nih.gov. The inhibition of the DCN1-UBC12 interaction by this compound effectively blocks the neddylation of cullin 3, a specific member of the cullin family nih.gov. This selective inhibition demonstrates the potential of using 2-(benzylthio)pyrimidine derivatives to probe the biological functions of specific CRLs and as potential therapeutic agents for diseases where these pathways are dysregulated nih.govnih.gov.

| Compound | Target Pathway | Mechanism of Action | Downstream Effect | Reference |

|---|---|---|---|---|

| DN-2 | DCN1-UBC12 | Binds to DCN1, blocking its interaction with UBC12. | Inhibition of cullin 3 neddylation. | nih.gov |

Kinase Inhibition

The pyrimidine scaffold is a well-established feature in the design of kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Research into pyrimidine derivatives has highlighted their potential to target key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The inhibition of these receptor tyrosine kinases is a validated strategy in cancer therapy. nih.govnih.gov Specifically, VEGFR-2 is a primary mediator of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. nih.govnih.gov EGFR, when overexpressed, is strongly linked to tumor progression and the promotion of angiogenesis. nih.gov The dual inhibition of both EGFR and VEGFR-2 is being explored as a method to overcome resistance to single-target EGFR inhibitors. nih.gov

While direct studies on this compound's specific inhibitory concentrations against EGFR, VEGFR-2, Phosphoinositide 3-kinase delta (PI3Kδ), and Lymphocyte-specific protein tyrosine kinase (Lck) are not extensively detailed in the provided results, the broader class of pyrimidine derivatives shows significant promise in this area. For instance, various pyrimidine-based compounds have been synthesized and evaluated as potent inhibitors of these kinases, demonstrating the potential of this chemical class in cancer therapy. nih.govnih.gov

Inhibition of Other Enzyme Systems

Beyond kinase inhibition, the therapeutic potential of targeting other enzyme systems is an active area of research. Dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are being investigated as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyrimidine ring is recognized as a valuable scaffold for developing inhibitors of various enzymes, including lipoxygenase. nih.gov While specific inhibitory data for this compound against VCP/p97, COX, and 5-lipoxygenase is not available in the provided search results, the established activity of pyrimidine derivatives against enzymes like lipoxygenase suggests a potential avenue for future investigation. nih.gov

Elucidation of Molecular Mechanisms of Enzyme Inhibition

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for drug development. Mechanisms of enzyme inhibition can include competitive inhibition, where the inhibitor binds to the active site, and allosteric regulation, where binding occurs at a different site, inducing a conformational change that affects enzyme activity. nih.govnih.gov

Structural and kinetic studies of various inhibitors have revealed detailed binding modes. For example, some inhibitors have been shown to bind to cryptic, or hidden, sites on an enzyme, forcing a conformational change that disrupts the active site, even from a distance. nih.gov In other cases, inhibitors can bind to both the active site and a separate allosteric site, leading to a more complex inhibitory profile. nih.gov The binding of an inhibitor to an allosteric pocket can stabilize an altered conformation of the enzyme, thereby reducing its affinity for its natural substrates. nih.gov While the specific binding mode of this compound is not detailed in the provided results, the principles of competitive and allosteric inhibition are fundamental to the action of many enzyme inhibitors.

Antiproliferative and Anti-Tumor Research (In Vitro and Animal Models)

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

The cytotoxic effects of pyrimidine derivatives have been evaluated against a variety of cancer cell lines. For instance, a new series of 4,6-diaryl-pyrimidines demonstrated significant antiproliferative activity against a panel of 60 NCI cancer cell lines, with some compounds showing GI50 values in the nanomolar range. nih.gov Similarly, other pyrimidine-based compounds have been tested against cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), showing promise as anticancer agents. nih.gov Another study on pyrimido[4,5-d]pyrimidines showed efficacy against several hematological cancer types. nih.gov

While specific IC50 values for this compound are not provided in the search results, the broader class of pyrimidine derivatives consistently demonstrates cytotoxic activity across a range of cancer cell lines, indicating the potential of this chemical scaffold in cancer research.

Investigation of Apoptotic Pathway Modulation and Cell Cycle Arrest in Cellular Models

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov The activation of p53, a critical tumor suppressor, can lead to either cell-cycle arrest, providing time for DNA repair, or apoptosis if the damage is too severe. nih.gov Cell cycle arrest is often mediated by the p53 target gene p21, which can inhibit cyclin-dependent kinases. nih.govmdpi.com

Studies on various compounds, including pyrimidine derivatives, have shown their ability to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis. nih.govmdpi.commdpi.comresearchgate.net This is frequently associated with the modulation of key regulatory proteins. For example, some compounds have been shown to down-regulate cyclins A and B1, which are crucial for G2/M progression, and up-regulate the Cdk inhibitor p21. mdpi.com The induction of apoptosis can occur through both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways and often involves the activation of caspases, which are the executioners of apoptosis. mdpi.comresearchgate.net The Bcl-2 family of proteins plays a central role in regulating the intrinsic apoptotic pathway. nih.gov

Studies on Cell Migration and Angiogenesis Inhibition in Model Systems

The inhibition of cell migration and angiogenesis are critical for preventing tumor invasion and metastasis. nih.gov Pyrimidine derivatives have been investigated for their anti-angiogenic properties. For example, a pyrazolo-pyrimidine-derived c-Src inhibitor was found to reduce angiogenesis by suppressing the production of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. nih.gov In another study, new 4,6-diaryl pyrimidine derivatives were shown to decrease cell migration rates in wound healing assays. nih.gov The inhibition of VEGFR-2 signaling by pyrimidine-based compounds is a key strategy for blocking angiogenesis. nih.gov

The ability of a compound to inhibit blood vessel formation can be assessed using models such as the chicken chorioallantoic membrane (CAM) assay. nih.gov While specific data on this compound's effect on cell migration and angiogenesis is not available, the broader class of pyrimidine derivatives has demonstrated significant potential in these areas, further highlighting the promise of this chemical scaffold in the development of novel anti-tumor agents.

Efficacy Assessment in Murine Xenograft Models of Cancer

An extensive review of published scientific literature reveals a notable absence of specific studies on the efficacy of this compound in murine xenograft models of cancer. While the broader class of pyrimidine derivatives has been a subject of interest in oncology research, with various analogues being investigated for their anti-proliferative effects, direct evidence of in vivo anti-tumor activity for this particular compound is not currently available in peer-reviewed databases.

Structurally related compounds, such as certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, have demonstrated efficacy against several hematological cancer cell lines. mdpi.com For instance, derivatives featuring a cyclopropylamino group and an aminoindane moiety have shown notable activity. mdpi.com However, without direct experimental data on this compound, any discussion of its potential in this area remains speculative. Future preclinical studies would be necessary to ascertain whether this compound exhibits any significant anti-cancer effects in vivo.

Broader Biological Activity Exploration in Non-Human Systems (e.g., Antiviral, Anti-inflammatory)

While in vivo cancer efficacy data for this compound is lacking, the broader class of pyrimidine and thiouracil derivatives, to which it belongs, has been the subject of diverse biological investigations. These studies have unveiled a range of activities in non-human preclinical models, including antiviral and anti-inflammatory effects.

Antiviral Activity:

The pyrimidine scaffold is a constituent of many molecules with significant biological activities, including antiviral properties. nih.gov Research has shown that certain 2-(benzylthio) derivatives of other heterocyclic systems, such as 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole, exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov One particular 2-benzylthio analog was found to be more active against HCMV than the reference drug foscarnet. nih.gov

Furthermore, other substituted pyrimidine derivatives have demonstrated antiviral potential. For example, compounds with a pyrimidino[4,5-d]pyrimidine core have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, derivatives with a cyclopropylamino group or an aminoindane moiety have been identified as strong candidates for further investigation as novel antiviral agents against human coronaviruses. mdpi.com

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrimidine derivatives has also been a focus of research. A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, which acts as a nuclear factor-κB (NF-κB) inhibitor, has demonstrated significant anti-inflammatory effects in three different mouse models of inflammation: acute hepatitis, collagen-induced arthritis, and serum-transfer arthritis. nih.gov This compound was shown to suppress the production of tumor necrosis factor-α (TNF-α) and attenuate joint inflammation. nih.gov

Additionally, a series of novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and evaluated for their in vitro anti-inflammatory activity using a membrane stabilization (anti-hemolytic) assay. nih.gov Certain compounds within this series demonstrated strong anti-hemolytic and antioxidant effects, suggesting their potential to mitigate inflammatory processes. nih.gov

The biological activities of various related pyrimidine derivatives are summarized in the table below. It is important to note that these activities are not specific to this compound but indicate the therapeutic potential of this class of compounds.

| Compound Class/Derivative | Biological Activity | System/Model |

| 2-Benzylthio derivative of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | Antiviral (HCMV, HSV-1) | In vitro cell culture |

| Pyrimido[4,5-d]pyrimidine derivatives | Antiviral (Human coronavirus 229E) | In vitro cell culture |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivative | Anti-inflammatory | Murine models of hepatitis and arthritis |

| Pyrimidine and pyrimidopyrimidine analogs | Anti-inflammatory, Antimicrobial | In vitro anti-hemolytic assay, various bacterial and fungal strains |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Benzylthio Moiety Substitutions and Conformation on Biological Efficacy

The benzylthio group at the C-2 position of the pyrimidine-4,6-diol core is a crucial determinant of biological activity. Modifications to the benzyl (B1604629) ring can significantly influence the potency and efficacy of these compounds.

Research into a series of 2-(benzylthio)pyrimidine derivatives has demonstrated that the nature and position of substituents on the benzyl ring are key to their antibacterial activity. scirp.org For instance, compounds with electron-withdrawing groups on the benzyl ring have shown varied effects. A study on novel 2-(substituted-benzylthio)-5-(4,6-dimethylpyrimidin-2-thiomethyl)-1,3,4-oxadiazoles found that specific substitutions led to significant biological activity. sioc-journal.cn For example, a 3-fluoro substitution resulted in a compound with an 80.22% inhibition rate against Colletrotichum acutatum. sioc-journal.cn Similarly, derivatives with 3-chloro, 4-bromo, and 4-tert-butyl substituents on the benzyl ring displayed potent antileishmanial activities against Leishmania donovani, with IC₅₀ values all below 25 μg/mL. sioc-journal.cn

In the context of DCN1-UBC12 inhibitors, structure-based optimization of 2-(benzylthio)pyrimidine derivatives led to the development of potent compounds for potential anticardiac fibrotic effects. nih.gov This optimization process often involves modifying the benzylthio moiety to improve binding affinity and selectivity for the target protein. nih.gov The conformation of the benzylthio group, dictated by the rotational freedom around the sulfur-methylene and methylene-phenyl bonds, also plays a vital role in how the ligand fits into the binding pocket of its biological target. Docking studies of similar fused heterocyclic systems, such as thiazolo[3,2-α]pyrimidines, have shown that the binding energy of the molecule is highly dependent on the nature and position of substituents on the phenyl ring. biointerfaceresearch.com

| Compound ID | Benzyl Ring Substituent | Target/Activity | Observed Efficacy |

| Compound A | 3-Fluoro | Antifungal (C. acutatum) | 80.22% inhibition sioc-journal.cn |

| Compound B | 3-Chloro | Antileishmanial (L. donovani) | IC₅₀ < 25 μg/mL sioc-journal.cn |

| Compound C | 4-Bromo | Antileishmanial (L. donovani) | IC₅₀ < 25 μg/mL sioc-journal.cn |

| Compound D | 4-tert-Butyl | Antileishmanial (L. donovani) | IC₅₀ < 25 μg/mL sioc-journal.cn |

Role of Pyrimidine (B1678525) Ring Substitutions (e.g., at C-4, C-6) on Activity Profiles and Selectivity

Substitutions on the pyrimidine ring itself, particularly at the C-4 and C-6 positions, are fundamental in defining the activity profiles and selectivity of these compounds. The core structure of 2-(Benzylthio)pyrimidine-4,6-diol features hydroxyl groups at these positions.

Studies on related pyrimidine derivatives highlight the importance of these positions. For instance, in a series of aminopyrimidine-2,4-diones, the substituents at the 5 and 6 positions of the pyrimidine ring were critical for cytotoxic activity. mdpi.com Similarly, the synthesis of novel pyrimidine derivatives as anticancer agents involved substitutions at position 6 of the pyrimidine core, which led to compounds with significant decreases in tumor cell viability. mdpi.com

The introduction of different groups at C-4 and C-6 can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. For example, the synthesis of 4,6-diaryl-substituted pyrimidines has yielded potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology. nih.govresearchgate.net In one study, a series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) were synthesized and found to have pronounced plant growth-stimulating activity, a novel property for this class of compounds. researchgate.net This indicates that replacing the hydroxyl groups with methyl groups at C-4 and C-6 can drastically change the biological application of the scaffold.

Furthermore, research on 2-(benzylthio)pyrimidines as antibacterial agents involved analogues of ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates, showcasing the impact of diverse substitutions at the C-4 and C-6 positions. scirp.org

| Core Scaffold Modification | Substituent at C-4 | Substituent at C-6 | Resulting Activity |

| Pyrimidine-2-thiol | Methyl | Methyl | Plant growth stimulation researchgate.net |

| Pyrimidine | Aryl | Aryl | PI3K inhibition nih.govresearchgate.net |

| Aminopyrimidine | Varied | Varied | Anticancer mdpi.com |

| Dihydropyrimidine (B8664642) | Phenyl | Methyl | Antibacterial scirp.org |

Influence of Heterocyclic and Aromatic Substituents on Potency and Specificity

The introduction of additional heterocyclic or aromatic rings to the core 2-(benzylthio)pyrimidine structure can significantly enhance potency and specificity. These appended rings can form additional interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, leading to improved binding affinity.

For example, the synthesis of 2-(benzimidazolylmethylthio)-pyrimidine derivatives and their evaluation for antibacterial activity showed that the incorporation of a benzimidazole (B57391) ring could lead to potent compounds. scirp.org Specifically, compounds containing the benzimidazole moiety were among the most active against both S. aureus and E. coli. scirp.org This suggests that the benzimidazole ring system contributes favorably to the antibacterial profile of the molecule.

In another example, studies on thieno[2,3-d]pyrimidine-2,4-diones as GnRH receptor antagonists found that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was a key feature for good receptor binding activity. nih.gov This highlights the importance of specific heterocyclic substituents in achieving high potency. The structure-activity relationship of aminopyrimidine-2,4-diones also revealed that the introduction of an electron-withdrawing nitro group on a substituted aryl moiety decreased cytotoxic activity. mdpi.com Conversely, docking studies on thiazolo[3,2-α]pyrimidine derivatives, a fused heterocyclic system, showed that substitutions on an attached phenyl ring directly impacted the binding energy and, consequently, the antimicrobial activity. biointerfaceresearch.com

Conformational Analysis and Pharmacophore Modeling for Optimized Ligand Design

Computational methods such as conformational analysis and pharmacophore modeling are indispensable tools for understanding the SAR of this compound derivatives and for designing optimized ligands.

Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule and identifying the low-energy, biologically active conformation that is most likely to bind to a target. This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to various spatial arrangements.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov These models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.gov

In the context of pyrimidine derivatives, pharmacophore models have been used to identify novel anticancer agents. researchgate.net For instance, molecular docking studies have been employed to assess the binding affinity of newly synthesized diaryl derivatives of pyrimidine towards PIK3γ, identifying them as promising candidates for new anticancer drugs. nih.gov Similarly, structure-based optimizations for DCN1-UBC12 inhibitors, which include 2-(benzylthio)pyrimidine derivatives, relied on molecular modeling studies to guide the design of more potent and selective compounds. nih.gov These computational approaches allow researchers to screen large virtual libraries of compounds and prioritize those with the highest probability of being active, thereby accelerating the drug discovery process. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the interaction between a drug candidate and its protein target, forming the basis of structure-based drug design. For 2-(Benzylthio)pyrimidine-4,6-diol, docking simulations would place the molecule into the binding site of a specific target protein to predict its binding mode and affinity.

A primary output of molecular docking is a detailed map of the non-covalent interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions are critical for molecular recognition and binding stability. For this compound, the analysis would identify:

Hydrogen Bonds: The hydroxyl (-OH) groups and the nitrogen atoms in the pyrimidine (B1678525) ring are potential hydrogen bond donors and acceptors, respectively. They could form key hydrogen bonds with polar residues like serine, threonine, or the peptide backbone of the protein.

Hydrophobic Interactions: The benzyl (B1604629) group provides a significant hydrophobic region that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine.

π-Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the binding site.

A hypothetical summary of such interactions for this compound with a target kinase is presented below.

Table 1: Representative Binding Site Interactions for this compound

| Interaction Type | Ligand Group Involved | Protein Residue Example | Distance (Å) |

| Hydrogen Bond (Donor) | 4-OH group on pyrimidine | Asp145 | 2.1 |

| Hydrogen Bond (Acceptor) | N1 of pyrimidine ring | Val83 (Backbone NH) | 2.9 |

| Hydrophobic | Benzyl ring | Leu132, Ile62 | 3.5 - 4.0 |

| π-π Stacking | Phenyl ring | Phe81 | 3.8 |

This table is illustrative and represents the type of data generated from a molecular docking study. The residues and distances are hypothetical.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable interaction. This score helps in ranking different compounds or different binding poses of the same compound. The simulation also determines the optimal conformation, or three-dimensional shape, of the ligand within the binding site, which represents the most energetically favorable pose.

Table 2: Predicted Binding Affinity and Conformation Data

| Parameter | Predicted Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Optimal Conformation | The benzyl group is oriented towards a deep hydrophobic pocket, while the diol moiety is exposed to solvent and forms polar contacts at the pocket's entrance. |

| Inhibition Constant (Ki, predicted) | 150 nM |

This table contains representative values to illustrate the output of a binding affinity prediction. The values are hypothetical.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine various molecular properties, providing insights that are complementary to experimental data.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.

Table 3: Representative Global Reactivity Descriptors for this compound from DFT

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 | Indicates molecular stability and reactivity; a larger gap implies higher stability. |

| Ionization Potential (I) | -EHOMO | 6.2 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.8 | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.227 | Reciprocal of hardness; indicates higher reactivity. |

This table presents a hypothetical set of electronic properties for this compound that would be derived from DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and System Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations introduce motion and time, allowing the study of the dynamic behavior of the system. Starting from the docked pose, an MD simulation calculates the movements of all atoms in the ligand-protein complex over time (typically nanoseconds to microseconds), providing a more realistic view of the binding stability.

Key analyses from an MD simulation of the this compound-protein complex would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are flexible or rigid.

Interaction Stability: To determine if the key interactions (like hydrogen bonds) predicted by docking are maintained over time.

Table 4: Typical Analysis from an MD Simulation

| Analysis Metric | Purpose | Typical Finding for a Stable Complex |

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | A low and stable RMSD value (< 2 Å) suggests the ligand remains securely in the binding pocket. |

| Protein RMSF | Measures the fluctuation of individual amino acid residues. | Residues in the binding site interacting with the ligand show reduced fluctuation, indicating stable contact. |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is present. | High occupancy (>75%) for key hydrogen bonds confirms their importance for binding stability. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | An end-state calculation to provide a more accurate estimation of binding affinity than docking scores. | A favorable (large negative) binding free energy confirms a strong and stable interaction. |

This table describes the purpose and expected outcomes of MD simulation analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is built using a "training set" of molecules with known activities. Once validated, the model can be used to predict the activity of new, untested compounds.

To develop a QSAR model involving this compound, one would need a dataset of structurally similar pyrimidine derivatives with experimentally measured biological activity against a specific target. The model would correlate activity with various calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties).

A general form of a QSAR equation is:

Biological Activity = c1D1 + c2D2 + ... + cn*Dn + constant

Where D represents a molecular descriptor and c is its coefficient determined from the regression analysis.

Table 5: Representative Descriptors in a QSAR Model

| Descriptor Type | Example Descriptor | Contribution to Activity |

| Electronic | Dipole Moment | May show that higher polarity in a certain region of the molecule increases activity. |

| Steric | Molecular Volume | Could indicate that bulky substituents in a specific position are detrimental to activity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A positive correlation might suggest that increased lipophilicity is required for better membrane permeation or binding. |

| Topological | Wiener Index (a measure of molecular branching) | Can correlate with molecular shape and its fit within the binding pocket. |

This table illustrates the types of descriptors used in QSAR studies and their potential interpretations.

Monte Carlo Simulations for Adsorption and Interfacial Interaction Studies

Computational modeling, particularly through Monte Carlo (MC) simulations, has become an indispensable tool for investigating the adsorption behavior and interfacial interactions of molecules. For compounds like this compound, MC simulations offer molecular-level insights into how they interact with material surfaces, which is crucial for applications such as corrosion inhibition. These simulations are often used in conjunction with Density Functional Theory (DFT) to elucidate the relationship between a molecule's structure and its surface-protective properties. tandfonline.com

MC simulations are employed to determine the most energetically favorable adsorption configurations of inhibitor molecules on a metal surface. This is achieved by randomly sampling a large number of possible configurations and accepting or rejecting them based on energy criteria. The output of these simulations provides valuable data on adsorption energies, the orientation of the molecule relative to the surface, and the formation of a protective layer. researchgate.net

Detailed Research Findings

While direct Monte Carlo simulation studies specifically targeting this compound are not extensively found in the public domain, the methodology has been widely applied to structurally related pyrimidine and thiopyrimidine derivatives for corrosion inhibition studies. These studies provide a strong inferential basis for the expected behavior of this compound.

Research on various heterocyclic compounds, including pyrimidine, has utilized MC simulations to model their interaction with metal surfaces like Fe(110) and Cu(111). tandfonline.comnih.gov These simulations typically model a system comprising the inhibitor molecule, a slab of the metal surface, and a solution environment (often aqueous and acidic). nih.govmdpi.com

The primary outputs from these simulations are the adsorption energies, which indicate the strength of the interaction between the inhibitor and the metal surface. A large negative adsorption energy signifies a strong and spontaneous adsorption process, which is desirable for effective corrosion inhibition. tandfonline.com For instance, studies on other heterocyclic inhibitors have shown significant negative adsorption energies, confirming their potential as corrosion inhibitors. tandfonline.com

The simulations also reveal the equilibrium adsorption configuration of the molecule on the surface. It is often found that molecules with planar moieties, like the pyrimidine ring, tend to adsorb in a flat or near-parallel orientation to the metal surface. This maximizes the contact area and facilitates the formation of a stable protective film. The presence of heteroatoms (N, O, S) and π-electrons in the aromatic rings of molecules like this compound are key to this interaction, as they can donate electrons to the vacant d-orbitals of the metal, forming coordinate bonds.

In a typical MC simulation for a corrosion inhibitor, the following parameters are calculated:

Total Energy: The total energy of the substrate-adsorbate system.

Adsorption Energy: The energy released when the inhibitor molecule adsorbs onto the metal surface.

Rigid Adsorption Energy: The adsorption energy calculated without allowing the adsorbate molecule to deform.

Deformation Energy: The energy required to deform the adsorbate molecule from its equilibrium geometry to its adsorbed geometry.

The relationship is given by: Adsorption Energy = Rigid Adsorption Energy + Deformation Energy

Below is an illustrative data table, based on findings for similar pyrimidine and heterocyclic derivatives, representing the type of data generated from Monte Carlo simulations for the adsorption of an inhibitor on a metal surface in an aqueous environment.

| Parameter | Value (kcal/mol) |

|---|---|

| Total Energy of the System | -2500 |

| Energy of the Substrate and Water | -2350 |

| Energy of the Unadsorbed Inhibitor | -50 |

| Adsorption Energy | -100 |

| Rigid Adsorption Energy | -90 |

| Deformation Energy | -10 |

This table is representative of typical data from Monte Carlo simulations for corrosion inhibitors and is not specific to this compound.

Studies on other oxo-pyrimidine derivatives have shown that the inhibitors tend to adsorb vertically on the metal surface, forming a protective layer. researchgate.net The combination of experimental results with theoretical calculations from MC and DFT provides a robust understanding of the corrosion inhibition mechanism. mdpi.com For example, in studies of pyridine (B92270) derivatives, MC and molecular dynamics simulations were crucial in understanding the adsorption ability of the molecules on an Fe(110) surface at a molecular level. mdpi.com

The insights gained from such simulations on related compounds strongly suggest that this compound would likely adsorb strongly on metal surfaces, with its pyrimidine ring and sulfur atom playing key roles in the interaction. The benzyl group would further influence the orientation and packing of the molecules on the surface.

Advanced Research Applications Beyond Traditional Medicinal Chemistry

Investigation as Corrosion Inhibitors for Metallic Substrates

Adsorption Mechanisms and Protective Layer Formation Studies

The primary mechanism by which 2-(Benzylthio)pyrimidine-4,6-diol and related compounds protect metals is through adsorption, forming a protective film that isolates the metal from the corrosive medium. electrochemsci.orgresearchgate.net This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. electrochemsci.org The benzyl (B1604629) group in a related compound, 2-benzylthiopyrimidine (BTP), was found to enhance its adsorption capability by creating a hydrophobic structure that repels water from the surface. bohrium.com

Studies on various pyrimidine (B1678525) derivatives have shown that their adsorption behavior often follows the Langmuir adsorption isotherm. electrochemsci.orgresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The presence of nitrogen, sulfur, and oxygen atoms, along with the planar structure of the pyrimidine ring, ensures stable adsorption on the metal surface, thereby enhancing its protective properties. researchgate.net A study on a related pyrimidine derivative, 2-benzylthiopyrimidine (BTP), demonstrated that the molecule adsorbs onto the iron surface in a nearly vertical orientation through the bonding of its nitrogen and sulfur atoms. bohrium.com

Electrochemical and Surface Characterization Techniques for Inhibitor Performance

A variety of advanced techniques are employed to evaluate the performance and understand the inhibition mechanism of compounds like this compound. tandfonline.com

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This method helps determine kinetic parameters such as the corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor indicates effective corrosion control. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the protective film. electrochemsci.org An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor suggest the formation of an adsorbed protective layer. electrochemsci.org For instance, a study on 2-benzylthiopyrimidine (BTP) showed a high inhibition efficiency of 99.82% based on electrochemical measurements. bohrium.com

Electrochemical Noise (EN): This technique measures the spontaneous fluctuations in current and potential, which can be altered by the formation of an inhibitor film on the metal surface. tandfonline.com

Below is a table summarizing the kind of data obtained from electrochemical studies on pyrimidine derivatives.

| Technique | Parameter | Observation with Inhibitor | Implication |

| Potentiodynamic Polarization (PDP) | Corrosion Current (icorr) | Decreases | Reduced corrosion rate |

| Corrosion Potential (Ecorr) | Shifts | Indicates inhibitor type (anodic/cathodic/mixed) | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Increased resistance to charge transfer (corrosion) |

| Double Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor, displacing water molecules |

Surface Characterization Techniques:

Scanning Electron Microscopy (SEM): SEM is a powerful tool used to visualize the surface morphology of the metal. researchgate.nettandfonline.com It can confirm the formation of a protective film by showing a smoother surface on the inhibited metal compared to the pitted surface of the uninhibited metal. researchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of the surface at high resolution, further confirming the formation and nature of the protective inhibitor film. researchgate.nettandfonline.com

X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule (like N, S, O) in the protective film. researchgate.net

Other techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Rutherford Backscattering Spectroscopy (RBS) are also used to study the chemical composition and thickness of the inhibitor film, respectively. tandfonline.comroyalsocietypublishing.org

Potential in Agrochemical Research (e.g., Pesticides, Plant Growth Regulators)

Pyrimidine derivatives are a well-established class of compounds in agrochemical research due to their wide range of biological activities. ontosight.aigrowingscience.com They form the core structure of various commercial herbicides, fungicides, and insecticides. orientjchem.orgnih.gov For instance, the fungicide Pyrazophos contains a pyrimidine core. nih.gov The structural features of this compound, including the pyrimidine ring and thioether linkage, make it a candidate for investigation in this field.

Research has shown that different pyrimidine derivatives exhibit insecticidal activity against vectors like Aedes aegypti, the mosquito responsible for transmitting dengue and yellow fever. nih.gov A study on novel pyrimidine derivatives containing a urea (B33335) pharmacophore found that some compounds exhibited significant mortality against both larval and adult mosquitoes. nih.gov While direct studies on the agrochemical properties of this compound are not extensively published, the known bioactivity of related structures suggests its potential as a lead compound for developing new pesticides or plant growth regulators. orientjchem.orgnih.gov

Exploration in Materials Science and Analytical Chemistry

The unique chemical structure of pyrimidine derivatives also lends them to applications in materials science and analytical chemistry.

Materials Science: In materials science, pyrimidine derivatives are investigated for creating functional materials. Their ability to form stable complexes and adsorb onto surfaces is valuable. wikipedia.org For example, pyrimidine-based compounds have been explored for their application in the adsorption of heavy metals, which are significant environmental pollutants. novapublishers.com There is potential for this compound to be used in developing antimicrobial surfaces, as the thiol group can react with and inactivate enzymes in microorganisms. wikipedia.org

Analytical Chemistry: In analytical chemistry, substituted pyrimidine-2-thiols have been utilized as reagents for the spectrophotometric determination of various metal ions, such as platinum and copper. acs.org These compounds form colored complexes with the metal ions, and the intensity of the color can be measured to determine the concentration of the metal. Given its structure, this compound could potentially be explored as a chelating agent or a component in chemical sensors for specific analytes.

Future Research Directions and Emerging Paradigms for 2 Benzylthio Pyrimidine 4,6 Diol Research

Development of Novel Synthetic Strategies for Architecturally Complex Derivatives

The future synthesis of derivatives based on 2-(benzylthio)pyrimidine-4,6-diol will move beyond simple substitutions, focusing on the creation of architecturally complex and diverse molecules. This will require the adoption of modern synthetic methodologies that offer greater efficiency, control, and the ability to access novel chemical space.

One promising avenue is the use of multi-component reactions (MCRs) . These reactions, which combine three or more starting materials in a single step, are highly attractive for building molecular diversity quickly. rsc.orgnih.gov For instance, an iridium-catalyzed MCR has been developed for the regioselective synthesis of highly substituted pyrimidines from amidines and multiple different alcohols. rsc.orgnih.govnih.gov Applying this concept, researchers could potentially construct complex pyrimidine (B1678525) cores by reacting a substituted amidine with various alcohol building blocks, allowing for the generation of large, diverse libraries of compounds around the central pyrimidine ring. rsc.orgnih.gov

Another critical area is the direct C-H functionalization of the pyrimidine ring. mdpi.comnih.gov This powerful technique allows for the direct attachment of new functional groups to the carbon-hydrogen bonds of the pyrimidine core, bypassing the need for pre-functionalized starting materials. nih.govcrownbio.com Transition-metal-catalyzed methods, particularly using palladium, have been successfully employed for the C-H arylation, iodination, and acetoxylation of pyrimidines. ekb.eg This strategy could be used to introduce diverse aryl or other substituents at specific positions on the this compound scaffold, creating derivatives with unique steric and electronic properties.

Furthermore, the development of nano-catalyzed synthesis offers a green and efficient alternative for creating complex heterocyclic systems. nih.gov Nano-catalysts have been used to facilitate the one-pot, multi-component synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. nih.gov These sustainable methods could be adapted to build more elaborate structures onto the this compound core, potentially leading to compounds with novel biological activities.

| Synthetic Strategy | Key Features | Potential Application to this compound Derivatives |

| Multi-Component Reactions (MCRs) | Combines ≥3 reactants in one pot; high atom economy and efficiency. rsc.orgnih.gov | Rapid generation of a diverse library of derivatives by varying multiple building blocks simultaneously. nih.gov |

| Direct C-H Functionalization | Activates and functionalizes C-H bonds directly; avoids pre-functionalization steps. mdpi.comnih.govcrownbio.com | Precise introduction of aryl, alkyl, or heteroatom groups onto the pyrimidine ring to modulate activity. ekb.eg |

| Nano-Catalysis | Utilizes nano-sized catalysts for enhanced reactivity and greener conditions. nih.gov | Efficient synthesis of fused-ring systems and other complex architectures under milder conditions. nih.gov |

| Flow Chemistry | Reactions are performed in continuous-flow reactors; offers precise control and scalability. | Improved safety, reproducibility, and scalability for the synthesis of promising lead compounds. |

Multi-Targeted Approaches and Polypharmacology Concepts in Research Compound Design

The "one molecule, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single compound is rationally designed to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are dysregulated. The pyrimidine scaffold is exceptionally well-suited for developing such multi-targeted agents due to its ability to form key hydrogen bonds and act as a versatile bioisostere. nih.govnih.gov

Future research on this compound should embrace this concept. For example, derivatives could be designed as dual-target kinase inhibitors . Many cancers are driven by redundant signaling pathways, and inhibiting a single kinase often leads to resistance. Pyrimidine-based compounds have been successfully developed to inhibit multiple kinases simultaneously, such as Aurora and Polo-like kinases (PLK) or tyrosine and phosphoinositide-3-OH kinases. nih.govmdpi.com By strategically modifying the substituents on the this compound core, it may be possible to create inhibitors that concurrently block two or more key oncogenic kinases.

Another strategy involves creating hybrid molecules that combine the pyrimidine core with another pharmacophore to hit distinct target classes. For instance, pyrimidine derivatives have been designed as dual cholinesterase inhibitors for Alzheimer's disease by linking two aromatic moieties with a flexible chain, allowing the molecule to interact with both the catalytic and peripheral sites of the enzyme. rsc.orgmdpi.comnih.govmdpi.com Similarly, pyrimidine-based compounds have been developed as dual inhibitors of BRD4 and PLK1, targeting both epigenetic regulation and cell cycle control. youtube.com Applying this logic, derivatives of this compound could be functionalized with moieties known to inhibit targets in related pathological pathways, creating synergistic therapeutic effects within a single molecule.

| Multi-Target Strategy | Example Target Combination | Rationale for Pyrimidine Scaffold | Potential Application to this compound |

| Dual Kinase Inhibition | EGFR & HDAC nih.gov; Aurora & PLK mdpi.com; Tyrosine & PI3K nih.gov | Pyrimidine is a "privileged scaffold" for kinase binding. | Design of derivatives to overcome resistance by inhibiting parallel signaling pathways in cancer. |

| Hybrid Molecule Design | Cholinesterases (Dual Site) rsc.orgmdpi.com; BRD4 & PLK1 youtube.com | The pyrimidine core acts as a versatile anchor for linking different pharmacophores. nih.govnih.gov | Fusion with other known ligands to address multiple facets of a disease, such as inflammation and fibrosis. |

| Fragment-Based Linking | DCN1 & UBC12 crownbio.com | Can be optimized to interact with protein-protein interfaces. | Development of molecules that disrupt key protein-protein interactions central to disease progression. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new derivatives of this compound. nih.gov These computational tools can dramatically accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are ever made in the lab. tandfonline.comnih.gov

A cornerstone of this approach is the development of Quantitative Structure-Activity Relationship (QSAR) models . QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. rsc.org For pyrimidine derivatives, both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) QSAR models have been successfully used to predict anticancer activity against targets like VEGFR-2. rsc.orgnih.govnih.gov By building a QSAR model for a series of this compound analogs, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis.

Molecular docking is another powerful in silico technique that predicts how a molecule binds to the three-dimensional structure of a protein target. nih.govnih.gov This method has been widely applied to pyrimidine-based inhibitors to understand their binding modes and guide the design of more potent compounds. nih.govacs.org For this compound derivatives, docking could be used to optimize interactions with a specific target's active site, suggesting modifications that would enhance binding affinity and selectivity.

| AI/ML Technique | Description | Application in Pyrimidine Research |